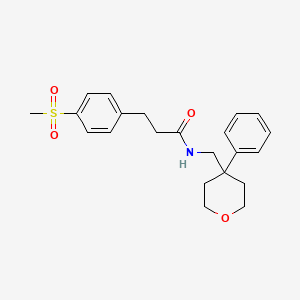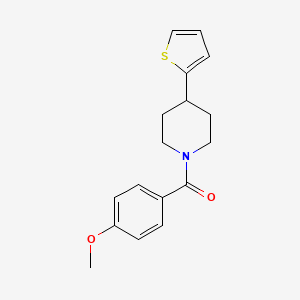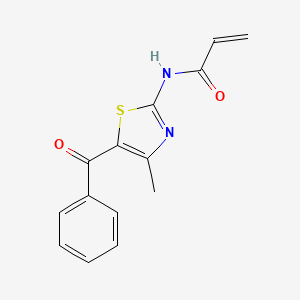![molecular formula C9H9N3O2S B2854557 N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine CAS No. 890014-18-3](/img/structure/B2854557.png)
N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine” is a chemical compound with the CAS Number: 890014-18-3 . It has a molecular weight of 223.26 . The IUPAC name for this compound is [(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine” is 1S/C9H9N3O2S/c1-5-2-6-8(10-3-7(13)14)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H,13,14)(H,10,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine” is a solid compound . Its molecular weight is 223.26 , and its IUPAC name is [(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid .Applications De Recherche Scientifique
Drug Synthesis and Development
This compound serves as a precursor in the synthesis of various drugs. Its structure is pivotal in the development of medications that target a range of diseases. For instance, pyrimidine derivatives are known for their therapeutic potential in treating conditions such as cancer, hypertension, and microbial infections .
Anticancer Research
Pyrimidine derivatives, including N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine, are explored for their anticancer properties. They are used to design compounds that can inhibit the growth of cancer cells by interfering with cell division and DNA replication processes .
Antimicrobial Agents
Research has shown that pyrimidine derivatives exhibit antimicrobial activity. This compound can be used to develop new antimicrobial agents that are effective against a range of pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrimidine derivatives make them candidates for the development of anti-inflammatory drugs. They can potentially be used to treat chronic inflammatory diseases by modulating the body’s immune response .
Antioxidant Development
N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine may contribute to the development of antioxidants. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Material Science
In material science, this compound’s unique structure could be utilized in the creation of new materials with specific properties, such as enhanced durability or conductivity .
Chemical Synthesis
It is also used in chemical synthesis as a building block for creating complex molecules. Its reactivity allows for the formation of diverse chemical structures, which can be applied in various chemical industries .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as reagents or markers to detect or measure the presence of other substances, due to their distinct chemical properties .
Orientations Futures
The future directions for research on “N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities of pyrimidine derivatives , these compounds may have potential for development into therapeutic agents.
Mécanisme D'action
Mode of Action
It is believed to interact with its targets, leading to changes at the molecular level . More research is needed to elucidate the exact mechanisms.
Biochemical Pathways
It’s possible that this compound may interact with multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s believed that the compound may have antiviral activity , but more research is needed to confirm these effects and understand their implications.
Propriétés
IUPAC Name |
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-5-2-6-8(10-3-7(13)14)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSESLRQQGRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2854479.png)
![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)



![tert-butyl N-[(1r,3r)-3-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B2854488.png)

![1'-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2854491.png)
![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)
![Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2854493.png)
![[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2854494.png)
![4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine](/img/structure/B2854496.png)
